3-Fluoro-5-vinylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-vinylbenzamide is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with a fluorine atom at the 3-position and a vinyl group at the 5-position, along with an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-vinylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde.
Vinylation: The 3-fluorobenzaldehyde undergoes a Heck reaction with vinyl halides in the presence of a palladium catalyst to introduce the vinyl group at the 5-position.
Amidation: The resulting 3-fluoro-5-vinylbenzaldehyde is then converted to this compound through an amidation reaction with ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-vinylbenzamide can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The amide group can be reduced to form amines.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the amide group.
Substitution: Nucleophiles like sodium methoxide (NaOMe) for aromatic substitution.
Major Products
Epoxides and Diols: From oxidation of the vinyl group.
Amines: From reduction of the amide group.
Substituted Benzamides: From nucleophilic aromatic substitution.
Scientific Research Applications
3-Fluoro-5-vinylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It is explored for its potential in creating advanced materials with unique properties, such as fluorinated polymers.
Biological Studies: It serves as a probe in studying biological pathways and interactions due to its fluorine atom, which can be detected using various spectroscopic methods.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-vinylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzamide: Lacks the vinyl group, making it less versatile in certain chemical reactions.
5-Vinylbenzamide: Lacks the fluorine atom, which may reduce its binding affinity in biological applications.
3-Fluoro-4-vinylbenzamide: Similar structure but with the vinyl group at a different position, which can affect its reactivity and applications.
Uniqueness
3-Fluoro-5-vinylbenzamide is unique due to the combined presence of both the fluorine atom and the vinyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-ethenyl-5-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-2-6-3-7(9(11)12)5-8(10)4-6/h2-5H,1H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFRIDIJFKEJTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC(=C1)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.